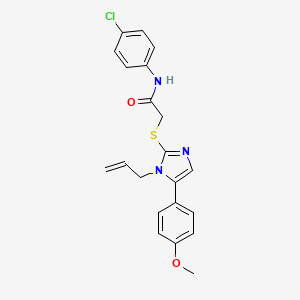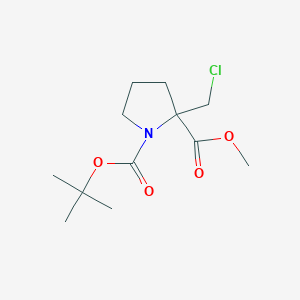
1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 1415562-66-1 . It has a molecular weight of 277.75 . It is a solid substance stored at room temperature .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 277.75 . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Antithrombin Activity
- Enantioselective Synthesis: The compound is utilized in enantioselective synthesis processes. For instance, it has been used in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which are important in producing chiral compounds (Chung et al., 2005).
- Potential Antithrombin Activity: The enantiomers of the compound have been synthesized with significant enantiomeric excess and have shown potential as thrombin inhibitors in molecular docking studies (Ayan et al., 2013).
Solution-phase Synthesis and Structural Analysis
- N(4´)-Substituted Di-tert-butyl Synthesis: This compound plays a role in the solution-phase synthesis of various pyrrolidine derivatives, showcasing its versatility in synthetic organic chemistry (Svete et al., 2010).
- Structural Studies: Structural analysis through X-ray crystallography has been conducted on related compounds, indicating its significance in understanding molecular conformation and interactions (Weber et al., 1995).
Electron Spin Relaxation and Catalytic Applications
- Electron Spin Relaxation: The compound is integral in the study of electron spin relaxation properties, particularly in hydrophilic tetracarboxylate ester pyrroline nitroxides (Huang et al., 2016).
- Alkoxycarbonylation of Alkenes: Its derivatives have been used as catalysts in the alkoxycarbonylation of alkenes, demonstrating its potential in industrial and synthetic applications (Dong et al., 2017).
Conformational Studies and Antiinflammatory Activities
- Conformational Behavior: Studies on the conformational behavior of pyrrolidine derivatives, which include this compound, help in understanding the impact of molecular arrangements in chemical reactions (Hernández et al., 2013).
- Antiinflammatory Activities: Derivatives of this compound have been synthesized and evaluated for antiinflammatory activities, indicating its potential in medicinal chemistry (Ikuta et al., 1987).
Wirkmechanismus
The mechanism of action for this compound is not specified in the search results. The mechanism of action generally refers to how a compound interacts at the molecular level, often in a biological context. This information may not be available if the compound hasn’t been studied in a biological or chemical context .
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray as a precautionary measure (P261) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO4/c1-11(2,3)18-10(16)14-7-5-6-12(14,8-13)9(15)17-4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMCDPQKIZDLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

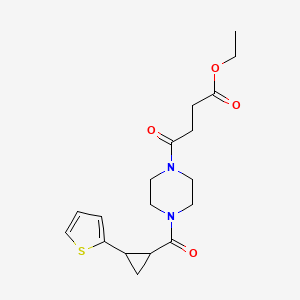
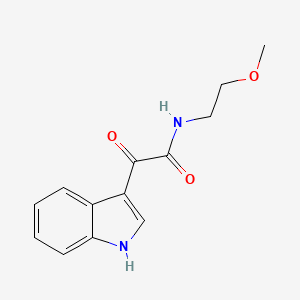
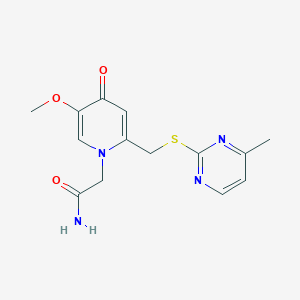
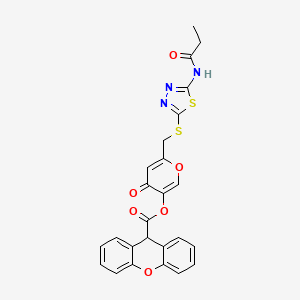
![Methyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2685706.png)
![3-[3-[Methyl-(6-methylpyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2685709.png)
![N-(4-methoxyphenyl)-2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetamide](/img/structure/B2685710.png)

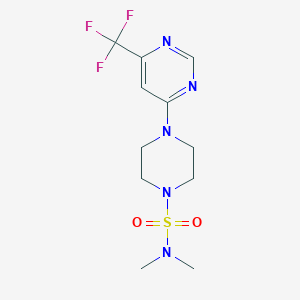
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2685714.png)

![1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2685719.png)

